molecular formula C23H30ClN6O5S B1681374 Triazinate CAS No. 41191-04-2

Triazinate

Cat. No. B1681374
CAS RN: 41191-04-2
M. Wt: 539 g/mol
InChI Key: IROWRJNCUILBPD-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

1,3,5-Triazine as s-triazine is an extensively studied privileged structure in medicinal chemistry . 2,4,6-Trichloro-1,3,5-triazine (TCT) is the starting core to afford several s-triazine derivatives .


Chemical Reactions Analysis

The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazine and tetrazine moieties belong to a special class of heterocyclic compounds. The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Scientific Research Applications

CO2 Capture and Conversion

Triazinate-related compounds, such as covalent triazine frameworks (CTFs), are significant in the field of environmental science, particularly in carbon capture. CTFs are notable for their ability to capture CO2 due to features like high surface area, permanent porosity, and stability. Research in this area focuses on sustainable and energy-efficient methods for CO2 sequestration and conversion into useful products such as methane and methanol, leveraging the properties of triazine-based compounds (Mukhtar et al., 2020).

Cancer Research

Triazinate has been explored as an antineoplastic agent due to its properties as a dihydrotriazine derivative. It functions by inhibiting dihydrofolate reductase, impacting DNA synthesis, and has been studied for its effects on various cancers, including leukemia and colorectal carcinoma. Research includes examining the sensitivity of cancer cells to Triazinate, exploring its potential for clinical use in treating tumor cell types (Skeel et al., 1976); (McCreary et al., 1977).

Herbicide Efficacy and Environmental Impact

Triazinate and related triazine compounds are extensively used as herbicides. They play a crucial role in controlling weeds in agriculture and have been the subject of numerous studies investigating their environmental impact, especially in aquatic ecosystems. The research includes assessing the acute toxicity of triazines and their degradation products, understanding their persistence in the environment, and evaluating their impact on non-target organisms like fish (Tchounwou et al., 2000); (Hostovský et al., 2014).

Antiprotozoal Applications in Veterinary Medicine

In veterinary medicine, triazine derivatives are used for controlling protozoal diseases such as coccidiosis and equine protozoal myeloencephalitis. These compounds have been effective in treating other diseases like neosporosis and toxoplasmosis, indicating their broad-spectrum antiprotozoal activity (Stock et al., 2018).

Pharmacological Applications

Triazine compounds, including Triazinate, have been studied for various pharmacological applications. This includes their role as drug delivery systems, where their synthetic versatility and well-defined structure are advantageous. They have been investigated for medicinal applications such as cancer therapy, DNA and RNA delivery systems, and sensing applications. Specific triazine adducts have shown potential in treating diseases and in bioactive materials (Lim & Simanek, 2012).

Safety And Hazards

Triazine compounds can cause serious eye irritation. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules. Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The future of triazine research is promising, with potential for further developments in synthesis and applications .

properties

IUPAC Name

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPVIFTWECXNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961492
Record name Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazinate

CAS RN

41191-04-2
Record name Ethanesulfonic acid, compd. with 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-dimethylbenzamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41191-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041191042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIAZINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIAZINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD99Y262WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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